5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a trichlorophenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trichlorobenzene and valeric acid.
Halogenation: The trichlorobenzene undergoes halogenation to introduce the chlorine atoms at the 3, 4, and 5 positions.
Condensation Reaction: The halogenated benzene is then subjected to a condensation reaction with valeric acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid serves as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific biological pathways. For example, derivatives of this compound could be explored for their anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trichlorophenyl group can enhance binding affinity to certain molecular targets, while the valeric acid moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(3,4,5-Trifluorophenyl)-5-oxovaleric acid: Similar structure but with fluorine atoms instead of chlorine.
5-(3,4,5-Trimethylphenyl)-5-oxovaleric acid: Contains methyl groups instead of chlorine.
5-(3,4,5-Tribromophenyl)-5-oxovaleric acid: Bromine atoms replace chlorine.
Uniqueness
5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. Chlorine atoms can enhance the compound’s electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGJITUESKAFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.